Introduction: The Strategic Importance of the Benzisoxazole Scaffold
Introduction: The Strategic Importance of the Benzisoxazole Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzo[d]isoxazol-7-amine
The benzisoxazole moiety is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Fused to a benzene ring, the isoxazole system provides a rigid, aromatic core that can be strategically functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. Compounds incorporating this structure have demonstrated a vast range of biological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1]
Within this important class of molecules, the isomeric aminobenzisoxazoles serve as critical building blocks for drug discovery. Benzo[d]isoxazol-7-amine, in particular, offers a unique substitution pattern that allows for the exploration of chemical space not accessible through its more commonly studied isomers. The placement of the amine group at the 7-position influences the electronic distribution of the entire ring system, impacting its reactivity and potential as a pharmacophore. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of Benzo[d]isoxazol-7-amine, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
Benzo[d]isoxazol-7-amine is an aromatic heterocyclic compound. While specific experimental data for the 7-amino isomer is not extensively reported, its core properties can be defined, and others can be inferred from closely related isomers.
Table 1: Physicochemical Properties of Benzo[d]isoxazol-7-amine and Related Isomers
| Property | Benzo[d]isoxazol-7-amine (Target) | Benzo[d]isoxazol-3-amine (Isomer) | Benzo[d]isoxazol-6-amine (Isomer) |
| CAS Number | 82039-39-2 | 36216-80-5 | 828300-70-5[3] |
| Molecular Formula | C₇H₆N₂O | C₇H₆N₂O | C₇H₆N₂O[3] |
| Molecular Weight | 134.14 g/mol | 134.14 g/mol | 134.14 g/mol [3] |
| Appearance | Expected to be a solid at room temperature | Solid[4] | Solid[3] |
| Melting Point | Data not available | 110 °C | Data not available[3] |
| Boiling Point | Data not available | 311.6 °C (at 760 mmHg) | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, Methanol | Data not available | Data not available |
| pKa | Data not available (Amine group expected to be weakly basic) | Data not available | Data not available |
Structural Diagram
The fundamental structure of Benzo[d]isoxazol-7-amine is depicted below. The numbering convention follows IUPAC standards for fused heterocyclic systems.
Caption: Structure of Benzo[d]isoxazol-7-amine.
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and widely applicable method for the synthesis of 7-aminobenzisoxazoles involves a multi-step sequence starting from a readily available phenol. A plausible pathway is the nitration of a pre-formed benzisoxazole precursor, followed by the chemical reduction of the nitro group to the desired amine.[5]
Caption: Proposed synthetic workflow for Benzo[d]isoxazol-7-amine.
Representative Experimental Protocol: Synthesis via Reduction
This protocol is a representative methodology based on established chemical transformations for this class of compounds.[5]
Step 1: Synthesis of 7-Nitro-benzo[d]isoxazole
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Reaction Setup: To a stirred solution of benzo[d]isoxazole in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0-5 °C using an ice bath.
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Nitration: Add a nitrating mixture (a solution of concentrated nitric acid (HNO₃) in concentrated H₂SO₄) dropwise, maintaining the temperature below 10 °C. The regioselectivity is directed by the existing ring structure, with the 7-position being susceptible to electrophilic attack.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated solid, 7-Nitro-benzo[d]isoxazole, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
Step 2: Reduction to Benzo[d]isoxazol-7-amine
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Reaction Setup: Suspend the 7-Nitro-benzo[d]isoxazole in ethanol or a similar solvent. Add tin (Sn) powder.
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Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and filter to remove any remaining tin. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
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Purification: The crude Benzo[d]isoxazol-7-amine can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization to yield the final product.
Core Reactivity
The chemical behavior of Benzo[d]isoxazol-7-amine is dictated by the interplay between the aromatic amine and the isoxazole ring.
Caption: Key reactivity pathways of Benzo[d]isoxazol-7-amine.
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Amine Group Reactions: The 7-amino group behaves as a typical aromatic amine. It can readily undergo N-acylation with acid chlorides or anhydrides to form amides, N-alkylation, and diazotization with nitrous acid to form a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
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Ring System Reactivity: The benzisoxazole ring itself is relatively stable due to its aromaticity.[2] However, the N-O bond is the weakest link and can be cleaved under strongly basic conditions. The amine group is an activating group for electrophilic aromatic substitution, potentially directing incoming electrophiles to the C4 and C6 positions of the benzene ring, although the directing influence of the fused isoxazole ring must also be considered.
Spectroscopic and Analytical Characterization
Definitive structural confirmation of Benzo[d]isoxazol-7-amine relies on a combination of spectroscopic techniques. Below are the expected characteristic features.
¹H NMR Spectroscopy:
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Aromatic Protons: The three protons on the benzene ring (at positions 4, 5, and 6) would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would be diagnostic of the 1,2,4-trisubstitution pattern.
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Isoxazole Proton: The proton at the C3 position of the isoxazole ring would likely appear as a singlet further downfield.
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Amine Protons: The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. In a substituted analog, these protons were observed at δ 4.24 ppm.[5]
¹³C NMR Spectroscopy:
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The spectrum is expected to show 7 distinct signals for the carbon atoms.
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Carbons in the aromatic ring will resonate in the δ 110-150 ppm range.
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The C3 carbon of the isoxazole ring and the quaternary carbons (C3a, C7a) will have characteristic chemical shifts that can aid in assignment.[6]
Infrared (IR) Spectroscopy:
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N-H Stretching: As a primary aromatic amine, two characteristic sharp bands are expected in the 3300-3500 cm⁻¹ region.[7] For a similar substituted compound, these were observed at 3359 and 3253 cm⁻¹.[5]
-
N-H Bending: A bending vibration is expected around 1580-1650 cm⁻¹.[7]
-
C-N Stretching: A strong band for the aromatic C-N stretch is expected around 1250-1335 cm⁻¹.[7]
-
Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the fused aromatic system.
Mass Spectrometry (MS):
-
The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 134.14 g/mol .
Applications in Drug Development and Medicinal Chemistry
The true value of Benzo[d]isoxazol-7-amine lies in its role as a versatile intermediate for the synthesis of complex drug candidates. The 7-amino group serves as a synthetic handle for introducing diverse side chains and linking to other pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The benzisoxazole scaffold is a key component of successful drugs like the antipsychotic Risperidone and the anticonvulsant Zonisamide .[2] The development of novel derivatives continues to be an active area of research, with compounds showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] By utilizing Benzo[d]isoxazol-7-amine, medicinal chemists can generate novel libraries of compounds, leveraging the unique electronic and steric properties conferred by the 7-amino substitution pattern to identify next-generation therapeutics.
Safety and Handling
-
General Hazards: Expected to be irritating to the eyes, respiratory system, and skin. May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.
-
Fire: Use standard extinguishing media such as dry chemical, carbon dioxide, or foam. Hazardous decomposition products may include carbon oxides and nitrogen oxides.
Always consult a comprehensive and current SDS for the specific material being handled before commencing any experimental work.
References
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Chemsrc. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5. (n.d.). Retrieved from [Link]
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Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023–2039. Available from: [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 68-88.
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Al-Tel, T. H. (2008). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]
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American Elements. (n.d.). Benzo[d]isoxazol-6-amine. Retrieved from [Link]
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Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
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Anand, M., Selvaraj, V., & Alagar, M. (2014). Synthesis, characterization and evaluation of antioxidant and anticancer activities of novel benzisoxazole-substituted-allyl derivatives. ResearchGate. Retrieved from [Link]
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Jimenez-Vazquez, H. A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5036. Available from: [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]
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